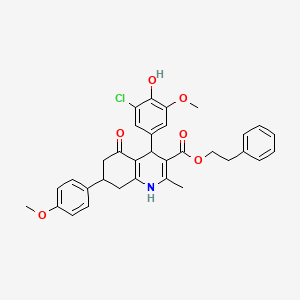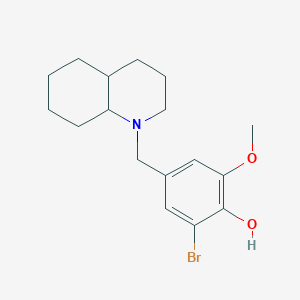
2-(1,3-benzodioxol-5-yl)-N-(3-methylbenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yl)-N-(3-methylbenzyl)ethanamine, commonly known as Methylone, is a psychoactive drug that belongs to the class of amphetamines. It is a synthetic compound that is structurally similar to MDMA (ecstasy), and it has been used as a recreational drug due to its euphoric and stimulating effects. However, it is important to note that the use of Methylone for recreational purposes is illegal in many countries.
Mechanism of Action
Methylone acts as a substrate for the serotonin transporter, dopamine transporter, and norepinephrine transporter, leading to the release of these neurotransmitters into the synaptic cleft. This results in the activation of postsynaptic receptors, including 5-HT2A, 5-HT2C, and dopamine D1 and D2 receptors. The activation of these receptors leads to the release of intracellular signaling molecules such as cyclic AMP (cAMP) and calcium ions, which mediate the physiological and biochemical effects of Methylone.
Biochemical and Physiological Effects:
Methylone has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of pupils, increased body temperature, and decreased appetite. It has also been found to enhance the release of oxytocin, a hormone that is involved in social bonding and attachment.
Advantages and Limitations for Lab Experiments
Methylone has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. Additionally, Methylone has a shorter duration of action compared to MDMA, which allows for more precise control of dosing and timing. However, it is important to note that Methylone has not been extensively studied in humans, and its effects on the brain and body are not fully understood.
Future Directions
There are several areas of future research that could be explored with regards to Methylone. One potential direction is the development of Methylone-based medications for the treatment of depression, anxiety, and PTSD. Additionally, further studies could be conducted to better understand the long-term effects of Methylone on the brain and body, as well as its potential for addiction and abuse. Finally, the use of Methylone in combination with other drugs, such as psychedelics or cannabis, could also be explored for their potential therapeutic effects.
Synthesis Methods
Methylone can be synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with ammonium acetate and 3-methylbenzylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride, and the resulting product is purified through recrystallization.
Scientific Research Applications
Methylone has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). In preclinical studies, Methylone has been shown to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that regulate mood and emotions. Additionally, Methylone has been found to enhance the growth and differentiation of neural stem cells, which could have implications for neuroregeneration.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-3-2-4-15(9-13)11-18-8-7-14-5-6-16-17(10-14)20-12-19-16/h2-6,9-10,18H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHRBLSOIDNKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorophenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4928079.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)-N'-methylthiourea](/img/structure/B4928090.png)
![3-{[(5-{[(4-carboxyphenyl)amino]carbonyl}-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B4928093.png)
![(3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928100.png)


![benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B4928113.png)
![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4928117.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4928131.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B4928134.png)
![2,2-dibromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4928137.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4928148.png)
![2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4928154.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B4928185.png)